Tebideutorexant

Beschreibung

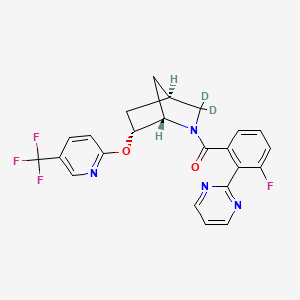

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1637681-55-0 |

|---|---|

Molekularformel |

C23H18F4N4O2 |

Molekulargewicht |

460.4 g/mol |

IUPAC-Name |

[(1S,4R,6R)-3,3-dideuterio-6-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-2-azabicyclo[2.2.1]heptan-2-yl]-(3-fluoro-2-pyrimidin-2-ylphenyl)methanone |

InChI |

InChI=1S/C23H18F4N4O2/c24-16-4-1-3-15(20(16)21-28-7-2-8-29-21)22(32)31-12-13-9-17(31)18(10-13)33-19-6-5-14(11-30-19)23(25,26)27/h1-8,11,13,17-18H,9-10,12H2/t13-,17+,18-/m1/s1/i12D2 |

InChI-Schlüssel |

HUKWIAXQBOHZIX-USKNZQBOSA-N |

Isomerische SMILES |

[2H]C1([C@@H]2C[C@H](N1C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)[C@@H](C2)OC5=NC=C(C=C5)C(F)(F)F)[2H] |

Kanonische SMILES |

C1C2CC(C1N(C2)C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)OC5=NC=C(C=C5)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tebideutorexant: A Deep Dive into the Mechanism of a Selective Orexin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebideutorexant (also known as JNJ-61393215) is an investigational small molecule that acts as a selective antagonist for the orexin-1 receptor (OX1R).[1] Developed by Janssen Pharmaceuticals, it is currently under investigation for its therapeutic potential in treating neuropsychiatric disorders, including stress- and fear-related anxiety syndromes.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its in vitro and in vivo pharmacology, the experimental protocols used for its characterization, and the underlying signaling pathways it modulates.

The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and stress responses.[2][3] While dual orexin receptor antagonists (DORAs) are approved for the treatment of insomnia, selective targeting of OX1R with agents like this compound is being explored for conditions characterized by hyperarousal and anxiety, potentially avoiding the sedative effects associated with OX2R antagonism.

Core Mechanism of Action: Selective OX1R Antagonism

This compound exerts its pharmacological effects by selectively binding to and blocking the activation of the orexin-1 receptor. This competitive antagonism prevents the endogenous orexin neuropeptides, particularly orexin-A, from binding to and activating the receptor, thereby inhibiting its downstream signaling cascades.

In Vitro Pharmacology: High Affinity and Selectivity

In vitro studies have demonstrated this compound's high affinity and selectivity for the human and rat OX1R over the OX2R. Radioligand binding and functional assays have quantified this selectivity, establishing this compound as a potent and selective OX1R antagonist.[1]

| Parameter | Human OX1R | Human OX2R | Rat OX1R | Selectivity (hOX1R vs. hOX2R) |

| pKi (Binding Affinity) | 8.17 ± 0.09 | 6.12 | 8.13 ± 0.09 | ~112-fold |

| pKB (Functional Potency) | 7.76 ± 0.05 | Not Reported | 7.72 ± 0.12 | Not Applicable |

Table 1: In Vitro Binding Affinity and Functional Potency of this compound. Data sourced from Salvadore et al., 2020.[1]

Signaling Pathways Modulated by this compound

The orexin-1 receptor primarily couples to the Gq class of G-proteins.[3][4][5] Upon activation by orexin-A, OX1R initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5]

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][4][6] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).[3][4][6] This signaling pathway ultimately leads to various cellular responses, including neuronal excitation.

By blocking the initial step of orexin-A binding to OX1R, this compound effectively inhibits this entire downstream signaling cascade.

Experimental Protocols

The pharmacological profile of this compound has been characterized through a series of detailed in vitro and in vivo experiments.

In Vitro Assays

Radioligand Binding Assay (for pKi determination):

-

Objective: To determine the binding affinity of this compound for human and rat OX1R and OX2R.

-

Methodology:

-

Membrane preparations from cells stably expressing either human or rat OX1R or OX2R are used.

-

A specific radioligand (e.g., [³H]-Orexin-A) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.

-

Functional Assay (for pKB determination):

-

Objective: To determine the functional potency of this compound as an antagonist at the OX1R.

-

Methodology:

-

Cells expressing the OX1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The cells are then incubated with varying concentrations of this compound.

-

Orexin-A is added to stimulate the receptor and induce an increase in intracellular calcium.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

The concentration of this compound that produces a rightward shift in the orexin-A concentration-response curve is used to calculate the pKB value, a measure of its functional antagonist potency.

-

In Vivo Models

Rat Carbon Dioxide (CO2) Inhalation Model of Panic:

-

Objective: To evaluate the anxiolytic-like effects of this compound in a preclinical model of panic.

-

Methodology:

-

Adult male rats are administered this compound or a vehicle control orally.

-

After a predetermined pretreatment time, the rats are placed in an inhalation chamber.

-

The chamber is flushed with a mixture of 20% CO2 and 80% oxygen for a defined period (e.g., 5 minutes).

-

Behavioral responses, such as freezing (a measure of fear), are recorded and quantified.

-

The ability of this compound to reduce CO2-induced freezing behavior is assessed.

-

Human Carbon Dioxide (CO2) Challenge Model:

-

Objective: To assess the anxiolytic effects of this compound in healthy human volunteers in a translational model of anxiety.

-

Methodology:

-

Healthy human subjects are administered a single dose of this compound or placebo in a double-blind, crossover design.

-

At the time of peak plasma concentration of the drug, subjects inhale a mixture of 35% CO2 and 65% O2 for a short duration (e.g., a single vital capacity breath or two breaths).

-

Subjective measures of anxiety and panic are assessed using validated scales such as the Panic Symptom List (PSL) and Visual Analog Scales (VAS) for anxiety.

-

Physiological measures, including heart rate and blood pressure, are also monitored.

-

The efficacy of this compound in attenuating the subjective and physiological responses to the CO2 challenge is evaluated.[1]

-

Pharmacokinetics

Pharmacokinetic studies in healthy male subjects have shown that this compound is orally bioavailable.[7]

| Pharmacokinetic Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | 1.0 - 2.25 hours |

| Elimination Half-life (t1/2) | 13.6 - 24.6 hours |

Table 2: Pharmacokinetic Parameters of this compound in Humans. Data sourced from Brooks et al., 2023.[7]

Conclusion

This compound is a potent and selective OX1R antagonist with a clear mechanism of action. By blocking the binding of orexin neuropeptides to the OX1R, it inhibits the Gq-coupled signaling cascade, thereby reducing neuronal excitability in brain circuits associated with fear and anxiety. Preclinical and early clinical studies using translational models of panic have provided evidence for its anxiolytic potential. The detailed understanding of its mechanism of action, supported by robust in vitro and in vivo data, provides a strong foundation for its continued development as a novel therapeutic agent for neuropsychiatric disorders. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patient populations.

References

- 1. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Orexin-A potentiates glycine currents by activating OX1R and IP3/Ca2+/PKC signaling pathways in spinal cord ventral horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Tebideutorexant's Selectivity for Orexin 1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebideutorexant (also known as JNJ-61393215) is an orally active, selective orexin-1 receptor (OX1R) antagonist that has been under investigation for the treatment of anxiety and mood disorders.[1] The orexin system, comprising two G protein-coupled receptors (OX1R and OX2R) and their endogenous peptide ligands (orexin-A and orexin-B), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and stress responses. The differential expression and signaling pathways of OX1R and OX2R in the brain have prompted the development of selective antagonists to target specific orexin-mediated behaviors. This technical guide provides an in-depth analysis of the selectivity of this compound for the orexin 1 receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for OX1R over OX2R has been quantified through in vitro binding and functional assays. The data clearly demonstrates a significantly higher affinity and functional potency of this compound for the human orexin 1 receptor.

| Parameter | Receptor | Value | Selectivity (OX1R/OX2R) | Reference |

| Binding Affinity (pKi) | Human OX1R | 8.17 ± 0.09 | ~112-fold | [2][3] |

| Human OX2R | 6.12 | [2][3] | ||

| Functional Potency (pKB) | Human OX1R | 7.76 ± 0.05 | - | [2] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKi value indicates a stronger binding affinity. The selectivity is calculated from the ratio of the Ki values.

Experimental Protocols

The determination of this compound's selectivity for the orexin 1 receptor relies on two primary in vitro experimental approaches: radioligand binding assays to measure binding affinity and functional assays to assess antagonist potency.

Radioligand Binding Assay for Orexin Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for human OX1 and OX2 receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 receptor or the human OX2 receptor are cultured under standard conditions.

-

Cell membranes are harvested by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

-

Competitive Radioligand Binding:

-

A constant concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-suvorexant or a specific tritiated OX1R antagonist) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

The reaction is allowed to reach equilibrium.

-

-

Detection and Data Analysis:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

-

The IC50 values are then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Calcium Mobilization Functional Assay for Antagonist Potency

Objective: To determine the functional potency (KB) of this compound as an antagonist at the human OX1 receptor.

Methodology:

-

Cell Culture and Loading:

-

CHO cells stably expressing the human OX1 receptor are seeded into multi-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to intracellular calcium.

-

-

Antagonist Incubation:

-

The cells are pre-incubated with varying concentrations of this compound for a defined period to allow for receptor binding.

-

-

Agonist Stimulation and Signal Detection:

-

The cells are then stimulated with a fixed concentration of an orexin receptor agonist (e.g., orexin-A), typically at a concentration that elicits a submaximal response (EC80).

-

The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).

-

-

Data Analysis:

-

The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified.

-

The concentration of this compound that produces a 50% inhibition of the agonist response (IC50) is determined.

-

The functional antagonist dissociation constant (KB) is calculated from the IC50 value using the Schild equation or a modified Cheng-Prusoff equation for functional antagonism, which takes into account the concentration and potency of the agonist used.

-

Visualizing the Molecular and Experimental Landscape

Orexin Signaling Pathway and this compound's Point of Intervention

Caption: Orexin signaling pathway and the selective antagonism of OX1R by this compound.

Experimental Workflow for Determining Receptor Selectivity

Caption: Workflow for determining the binding affinity and functional potency of this compound.

Conclusion

The comprehensive in vitro pharmacological data unequivocally establishes this compound as a potent and highly selective antagonist of the orexin 1 receptor. The significant difference in its binding affinity and functional potency between OX1R and OX2R underscores its potential for targeted therapeutic intervention in conditions where OX1R-mediated signaling is implicated, while minimizing off-target effects associated with OX2R modulation. The detailed experimental protocols provided herein offer a foundational understanding of the methodologies employed to characterize the selectivity of such compounds, serving as a valuable resource for researchers in the field of orexin-based drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

JNJ-61393215: A Technical Overview of its Pharmacokinetics and Half-life

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and half-life of JNJ-61393215, a selective orexin-1 receptor (OX1R) antagonist. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Pharmacokinetic Parameters

JNJ-61393215, also known as tebideutorexant, has been evaluated in clinical studies to determine its pharmacokinetic properties. A single ascending dose (SAD) study in healthy male volunteers provides the primary basis for our current understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Data from Single Ascending Dose (SAD) Study

The SAD study was a Phase 1, randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of JNJ-61393215. The study involved 48 healthy male subjects who received doses ranging from 1 mg to 90 mg.[1][2][3][4][5]

Table 1: Summary of Pharmacokinetic Parameters of JNJ-61393215 in Healthy Male Volunteers

| Dose | Tmax (h) | Cmax (ng/mL) | Half-life (h) |

| 1 mg | 1.0 - 1.5 | 1.4 | 13.6 - 24.6 |

| 2 mg | 1.0 - 1.5 | - | - |

| 6 mg | 1.0 - 1.5 | - | - |

| 15 mg | 1.0 - 1.5 | - | - |

| 30 mg | 1.0 - 1.5 | - | - |

| 45 mg | 2.25 | - | - |

| 60 mg | 2.25 | - | - |

| 90 mg | 2.25 | 136.8 | 13.6 - 24.6 |

Data sourced from a single ascending dose study.[1][2][3][4][5]

Key observations from the pharmacokinetic data include:

-

Absorption: JNJ-61393215 is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) ranging from 1.0 to 2.25 hours.[1][2][3][4][5]

-

Dose Proportionality: Peak and total exposure to JNJ-61393215 increased in a dose-proportional manner for doses up to 30 mg.[1]

-

Half-Life: The average half-life of JNJ-61393215 ranges from 13.6 to 24.6 hours, indicating that it is a relatively long-acting compound.[1][2][3][4][5]

Experimental Protocols

A thorough understanding of the methodologies employed in the clinical evaluation of JNJ-61393215 is crucial for the interpretation of its pharmacokinetic data.

Single Ascending Dose (SAD) Study Protocol

The SAD study was conducted as a randomized, double-blind, placebo-controlled trial. Healthy male participants were divided into cohorts, with each cohort receiving a single oral dose of JNJ-61393215 or a placebo. The doses administered were 1, 2, 6, 15, 30, 45, 60, and 90 mg.[1] Pharmacokinetic and safety assessments were performed at predetermined intervals.

Mechanism of Action and Signaling Pathway

JNJ-61393215 is a selective antagonist of the orexin-1 receptor (OX1R). Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of arousal, wakefulness, and appetite. They exert their effects by binding to two G-protein coupled receptors: OX1R and OX2R. JNJ-61393215 specifically blocks the action of orexins at the OX1R.

The binding of orexin-A or orexin-B to OX1R initiates a downstream signaling cascade. OX1R is coupled to the Gq subtype of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.

References

- 1. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Tebideutorexant (JNJ-61393215): A Selective Orexin-1 Receptor Antagonist for Major Depressive Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tebideutorexant (JNJ-61393215) is an investigational, orally active, selective orexin-1 receptor (OX1R) antagonist that was under development by Janssen Pharmaceuticals for the treatment of major depressive disorder (MDD) and anxiety disorders.[1] The rationale for its development stems from the growing body of evidence implicating the orexin neuropeptide system in the regulation of stress, anxiety, and mood. While preclinical studies demonstrated anxiolytic-like effects, a Phase 2a clinical trial of this compound as an adjunctive therapy for MDD with anxious distress did not meet its primary or key secondary endpoints for improving depressive and anxiety symptoms, respectively.[1][2] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and its potential role in the treatment of MDD.

Introduction: The Orexin System and its Role in Depression

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a key regulator of several physiological functions, including the sleep-wake cycle, appetite, and the stress response.[3] Orexin neurons, located in the lateral hypothalamus, project to various brain regions involved in mood and emotional regulation. Dysfunction of the orexin system has been implicated in the pathophysiology of depression.[3] Preclinical evidence suggests that hyperactivation of the orexin system may contribute to symptoms of anxiety and anhedonia, core features of MDD.[3] Consequently, antagonism of orexin receptors has emerged as a novel therapeutic strategy for the treatment of depressive and anxiety disorders.

Mechanism of Action of this compound

This compound is a selective antagonist of the orexin-1 receptor (OX1R).[1] By blocking the binding of orexin-A and orexin-B to OX1R, this compound is hypothesized to modulate the downstream signaling pathways that contribute to the hyperarousal and anxiety states associated with MDD. The selectivity for OX1R over OX2R is a key feature of this compound, as the two receptors have distinct neurobiological roles. OX1R is primarily coupled to the Gq signaling pathway, leading to intracellular calcium mobilization, while OX2R can couple to both Gq and Gi/o pathways.

Orexin-1 Receptor Signaling Pathway

The binding of orexin peptides to OX1R initiates a cascade of intracellular events, primarily through the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium and DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to neuronal excitation.

Preclinical Pharmacology

Receptor Binding and Functional Activity

This compound is a high-affinity and selective antagonist for the human OX1R. In vitro studies have demonstrated its binding affinity and functional potency.

| Receptor | Binding Affinity (pKi) | Functional Activity (pA2) |

| Human OX1R | 8.17 | 7.9 |

| Human OX2R | 6.12 | 6.0 |

| Rat OX1R | 8.13 | 7.7 |

| Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound. |

Preclinical Efficacy in Animal Models

The anxiolytic potential of this compound was evaluated in a preclinical model of panic and anxiety.

-

CO2-Induced Panic Model in Rats: In a model where inhalation of 35% CO2 induces panic-like behaviors, this compound demonstrated a dose-dependent reduction in these behaviors.[3] This effect was achieved without significant alterations in locomotor activity, suggesting a specific anxiolytic effect rather than general sedation.[3]

Clinical Development

Phase 1 Clinical Trial: Pharmacokinetics and Safety in Healthy Volunteers

A first-in-human, single-ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.

| Dose Range | Tmax (hours) | Half-life (t1/2, hours) | Cmax (ng/mL) |

| 1 - 90 mg | 1.0 - 2.25 | 13.6 - 24.6 | 1.4 - 136.8 |

| Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers.[4] |

Safety and Tolerability: this compound was generally well-tolerated. The most frequently reported adverse events were somnolence and headache, all of which were mild in severity.[3]

Phase 2a Clinical Trial: Adjunctive Treatment for MDD with Anxious Distress (NCT04080752)

A Phase 2a, double-blind, placebo-controlled, randomized study was conducted to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive treatment for patients with MDD with anxious distress who had an inadequate response to standard antidepressant therapy.[2]

Experimental Protocol:

Results: The study enrolled 222 patients.[2] this compound did not demonstrate a statistically significant improvement compared to placebo on the primary or key secondary endpoints.[2]

| Endpoint | This compound vs. Placebo (Least Squares Mean Difference [SE]) | p-value |

| Change from baseline in HDRS-17 total score at Week 6 (Primary) | -0.67 (0.893) | 0.2227 |

| Change from baseline in HAM-A total score at Week 6 (Key Secondary) | 0.23 (1.007) | 0.5889 |

| Table 3: Efficacy Results of the Phase 2a Clinical Trial (NCT04080752).[2] |

Safety: The safety profile of this compound in this study was consistent with previous findings, with no new safety concerns identified.[2]

Discussion and Future Directions

The results of the Phase 2a clinical trial are disappointing and raise questions about the viability of selective OX1R antagonism as a therapeutic strategy for MDD with anxious distress. Several factors could have contributed to the lack of efficacy, including the specific patient population, the dose of this compound used, and the complexity of the neurobiology of depression.

Despite the negative outcome of this trial, the orexin system remains a compelling target for the development of novel antidepressants. The differential roles of OX1R and OX2R in mood regulation suggest that dual orexin receptor antagonists or selective OX2R antagonists might offer alternative therapeutic avenues. Further research is warranted to fully elucidate the role of the orexin system in the pathophysiology of depression and to identify the optimal strategy for modulating this system for therapeutic benefit.

Conclusion

This compound is a selective OX1R antagonist that has been investigated for the treatment of major depressive disorder with anxious distress. While preclinical studies showed promise, the Phase 2a clinical trial did not demonstrate efficacy. This technical guide has summarized the available data on this compound, providing a valuable resource for researchers and drug development professionals in the field of neuropsychopharmacology. The findings from the this compound clinical program will undoubtedly inform future efforts to develop novel treatments for depression by targeting the orexin system.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Efficacy, safety, and tolerability of JNJ-61393215 (this compound), a selective orexin-1 receptor antagonist, as adjunctive treatment for major depressive disorder with anxious distress: A double-blind, placebo-controlled, randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Uses of Tebideutorexant for Anxiety Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebideutorexant (also known as JNJ-61393215) is an investigational, orally active, selective orexin-1 receptor (OX1R) antagonist that was under development by Janssen Pharmaceuticals for the treatment of anxiety and depressive disorders.[1] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses. Preclinical and early clinical evidence has suggested that hyperactivity of the orexin system, particularly through the OX1R pathway, may be implicated in the pathophysiology of anxiety and panic disorders.[2] This technical guide provides a comprehensive overview of the investigational uses of this compound for anxiety disorders, detailing its mechanism of action, preclinical and clinical findings, and associated experimental protocols.

Mechanism of Action: Targeting the Orexin-1 Receptor

This compound functions as a selective antagonist of the orexin-1 receptor (OX1R).[1] Orexin neurons, located in the lateral hypothalamus, project to various brain regions associated with anxiety and fear, such as the amygdala.[3] The binding of orexin-A to OX1R, a Gq-protein coupled receptor, is thought to trigger a signaling cascade that contributes to heightened arousal and anxiety-like states.[4][5]

Upon activation by orexin-A, the OX1R stimulates Gq proteins, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] This signaling pathway is believed to contribute to the neuronal excitability observed in anxiety states. By selectively blocking the OX1R, this compound aims to attenuate this signaling cascade and thereby reduce anxiety.

Preclinical Investigations

Carbon Dioxide (CO2)-Induced Anxiety Model in Rats

This compound has been evaluated in a preclinical rat model that utilizes carbon dioxide (CO2) inhalation to induce panic-like behaviors, a translational model for panic and anxiety disorders.[2]

Experimental Protocol:

-

Subjects: Male Sprague-Dawley rats.

-

Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.

-

Drug Administration: this compound was administered orally at doses of 3, 10, and 30 mg/kg. A less active enantiomer, JNJ-63821238, was used as a negative control.

-

CO2 Challenge: Rats were exposed to a 20% CO2 concentration for a specified period.

-

Behavioral Assessment: The primary behavioral endpoint was social interaction time. A reduction in social interaction is indicative of an anxiety-like state.

-

Physiological Monitoring: Cardiovascular parameters, including heart rate and blood pressure, were monitored to assess autonomic responses to the CO2 challenge.

Key Findings:

This compound demonstrated a dose-dependent attenuation of CO2-induced panic-like behavior.[2] Specifically, the 10 mg/kg and 30 mg/kg doses significantly blocked the reduction in social interaction time caused by the CO2 challenge.[2] Notably, this compound did not significantly alter baseline locomotor activity or cardiovascular parameters, suggesting a specific anxiolytic effect without sedative properties.[2]

Table 1: Preclinical Efficacy of this compound in the Rat CO2-Induced Anxiety Model

| Treatment Group | Dose (mg/kg) | Change in Social Interaction Time vs. Control | Statistical Significance |

| This compound | 3 | No significant change | - |

| This compound | 10 | Significant attenuation of CO2-induced reduction | p < 0.05 |

| This compound | 30 | Significant attenuation of CO2-induced reduction | p < 0.05 |

| JNJ-63821238 (Control) | 30 | No significant change | - |

Data synthesized from preclinical studies.[2]

Clinical Development

This compound has been investigated in Phase 1 and Phase 2a clinical trials.

Phase 1: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers

A first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.[2]

Experimental Protocol:

-

Study Design: Randomized, placebo-controlled, double-blind, single and multiple ascending dose study.

-

Participants: Healthy male volunteers.

-

Dosage (SAD): Single oral doses ranging from 1 mg to 90 mg.[7][8]

-

Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at various time points to determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[2]

-

Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Pharmacokinetic Profile:

This compound was rapidly absorbed, with a median Tmax ranging from 1.0 to 2.25 hours.[7][8] The elimination half-life was estimated to be between 13.6 and 24.6 hours.[7][8] Exposure (Cmax and AUC) increased in a dose-proportional manner up to 30 mg.[2]

Table 2: Single Ascending Dose Pharmacokinetics of this compound in Healthy Male Volunteers

| Dose (mg) | Cmax (ng/mL, mean ± SD) | Tmax (h, median) |

| 1 | 97.4 ± 10.1 | 1.00 - 1.50 |

| 30 | 2850 ± 701 | 1.00 - 1.50 |

| 45 | - | 2.25 |

| 60 | - | 2.25 |

| 90 | 4497 ± 664 | 2.25 |

Data from single ascending dose cohorts.[7]

Human CO2 Challenge Study:

Within the Phase 1 program, a study was conducted to assess the anxiolytic effects of this compound using a 35% CO2 inhalation challenge in healthy volunteers.[2]

Experimental Protocol:

-

Participants: Healthy volunteers.

-

Treatment: A 90 mg dose of this compound was administered.

-

Challenge: Participants underwent a 35% CO2 inhalation challenge to induce fear and anxiety symptoms.

-

Outcome Measure: The primary outcome was the change in fear and anxiety symptoms.

Key Findings:

A 90 mg dose of this compound demonstrated a significant reduction in CO2-induced fear and anxiety symptoms (p < 0.02), with an effect size comparable to that of alprazolam.[2] The most frequently reported adverse events were mild somnolence and headache.[2]

Phase 2a: Adjunctive Treatment for Major Depressive Disorder with Anxious Distress

A Phase 2a, double-blind, placebo-controlled, randomized study (NCT04080752) was conducted to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive treatment for patients with Major Depressive Disorder (MDD) with anxious distress who had a suboptimal response to standard antidepressants.[1]

Experimental Protocol:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Adults (18-64 years) with a primary diagnosis of MDD with anxious distress and a suboptimal response to at least one standard antidepressant.

-

Treatment: Participants were randomized to receive either 135 mg of this compound or placebo once daily for 6 weeks, in addition to their ongoing antidepressant treatment.

-

Primary Endpoint: Change from baseline to week 6 in the 17-item Hamilton Depression Rating Scale (HDRS-17) total score.

-

Key Secondary Endpoint: Change from baseline to week 6 in the Hamilton Anxiety Rating Scale (HAM-A) total score.

Key Findings:

The study did not meet its primary or key secondary endpoints. There was no statistically significant difference in the change from baseline to week 6 on the HDRS-17 or the HAM-A total scores between the this compound and placebo groups.[1] The safety profile of this compound was consistent with previous studies, with no new safety concerns identified.

Table 3: Phase 2a Clinical Trial Efficacy Results

| Endpoint | This compound (135 mg) | Placebo | Least Squares Mean Difference (SE) | p-value |

| Change in HDRS-17 Score | - | - | -0.67 (0.893) | 0.2227 |

| Change in HAM-A Score | - | - | 0.23 (1.007) | 0.5889 |

Data from the NCT04080752 clinical trial.[1]

Conclusion

This compound, a selective OX1R antagonist, has been investigated as a potential treatment for anxiety disorders based on a strong preclinical rationale. While early human studies using a CO2 challenge model showed promising anxiolytic effects, a larger Phase 2a trial in patients with MDD and anxious distress did not demonstrate a significant improvement in anxiety or depressive symptoms compared to placebo. As of early 2025, further development of this compound for anxiety and depressive disorders has not been reported. The findings from the clinical development program of this compound provide valuable insights into the therapeutic potential and challenges of targeting the orexin-1 receptor for the treatment of anxiety-related conditions. Further research may be needed to identify specific patient populations or anxiety disorder subtypes that may benefit from this mechanism of action.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 6. IP3-independent signalling of OX1 orexin/hypocretin receptors to Ca2+ influx and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Tebideutorexant: A Selective Orexin-1 Receptor Antagonist for Panic Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Panic disorder is a debilitating anxiety disorder characterized by recurrent, unexpected panic attacks. The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, has emerged as a key regulator of arousal, stress, and fear responses.[1][2] Preclinical evidence implicates hyperactivation of the orexin system, particularly through the orexin-1 receptor (OX1R), in the pathophysiology of panic and anxiety.[1][3][4] This has led to the exploration of selective OX1R antagonists as a novel therapeutic strategy for panic disorder.[1][3] Tebideutorexant (formerly JNJ-61393215) is a selective, orally active OX1R antagonist that has been investigated for its potential anti-panic effects.[1][5] This technical guide provides a comprehensive overview of the preclinical research on this compound for panic disorder, focusing on its pharmacological properties, efficacy in animal models, and the experimental protocols used in its evaluation.

Pharmacological Profile of this compound

This compound is a selective antagonist of the orexin OX1 receptor.[5] Its selectivity for OX1R over OX2R is a key feature, as antagonism of OX2R is primarily associated with sleep-inducing effects.[1] The aim of a selective OX1R antagonist is to mitigate hyperarousal and panic-related responses without causing sedation.[1][4]

Binding Affinity and Potency

In vitro studies have characterized the affinity and potency of this compound for both human and rat OX1 receptors.

| Parameter | Human OX1R | Rat OX1R | Reference |

| Binding Affinity (Ki) | Data not available in search results | Data not available in search results | |

| Functional Potency (IC50) | Data not available in search results | Data not available in search results | [1] |

While the search results confirm the characterization of affinity and potency, specific quantitative values (Ki, IC50) were not detailed in the provided abstracts.

Pharmacokinetics

Pharmacokinetic studies in humans have demonstrated that this compound is orally active with a half-life that supports once-daily dosing.[5][6]

| Parameter | Value | Reference |

| Routes of Administration | Oral | [5] |

| Elimination Half-life | 13.6 - 24.6 hours | [5][6] |

| Time to Maximal Plasma Concentration (Tmax) | 1.0 - 2.25 hours | [6] |

Preclinical Efficacy in Animal Models of Panic

The anxiolytic and anti-panic potential of this compound has been evaluated in rodent models that utilize panic-inducing stimuli relevant to human panic disorder.

Carbon Dioxide (CO2) Inhalation Model

Inhalation of elevated concentrations of CO2 is a well-validated method for inducing panic-like symptoms in both rodents and humans.[1]

-

Animals: Adult male rats are used for this model.

-

Apparatus: Rats are placed in a chamber equipped for gas delivery and behavioral monitoring.

-

Drug Administration: this compound is administered orally at doses of 3, 10, and 30 mg/kg, 30-50 minutes prior to the CO2 challenge. A negative control group receives the less active enantiomer, JNJ-63821238.[1]

-

CO2 Challenge: Animals are exposed to a 20% CO2 atmosphere.[1]

-

Behavioral and Physiological Assessment: Panic-like behaviors (e.g., freezing) and cardiovascular responses are measured before, during, and after CO2 exposure.[1]

This compound demonstrated a dose-dependent attenuation of CO2-induced panic-like behavior in rats.[1][7] Notably, this effect was achieved without altering baseline locomotor activity or autonomic function, and with minimal impact on spontaneous sleep, highlighting its non-sedating profile.[1][7]

| Dose of this compound | Effect on CO2-Induced Panic-Like Behavior | Reference |

| 3 mg/kg | Attenuation | [1] |

| 10 mg/kg | Dose-dependent attenuation | [1] |

| 30 mg/kg | Significant attenuation | [1] |

Sodium Lactate Infusion Model

Intravenous infusion of sodium lactate is another established method for inducing panic attacks in susceptible individuals and panic-like responses in animal models.[3][4] This model is often used in rats with a pre-existing vulnerability to panic, created by chronic inhibition of GABA synthesis in the dorsomedial/perifornical hypothalamus.[3][4] While another selective OX1R antagonist, JNJ-54717793, has been shown to be effective in this model, specific data for this compound in the sodium lactate model was not detailed in the search results.[4][8]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in Panic Disorder

The following diagram illustrates the hypothesized signaling pathway involved in the anti-panic effects of this compound. Orexin neurons in the hypothalamus, when activated by stressful or anxiogenic stimuli, release orexin-A, which binds to OX1R in brain regions associated with fear and panic, such as the amygdala.[1] This leads to a hyperarousal state and the manifestation of panic symptoms. This compound, by selectively blocking OX1R, is thought to prevent this downstream signaling cascade, thereby reducing the panic response.

Caption: Proposed mechanism of this compound in mitigating panic responses.

Experimental Workflow for the Rat CO2 Challenge Model

The following diagram outlines the key steps in the preclinical evaluation of this compound using the rat CO2-induced panic model.

Caption: Workflow of the CO2-induced panic model in rats for testing this compound.

Conclusion and Future Directions

Preclinical studies provide a strong rationale for the therapeutic potential of the selective OX1R antagonist this compound in the treatment of panic disorder. The compound has demonstrated target engagement and efficacy in a translational animal model of panic, attenuating panic-like behaviors without inducing sedation. While early clinical trials in major depressive disorder with anxious distress did not meet their primary endpoints, the distinct pathophysiology of panic disorder may represent a more suitable indication for OX1R antagonism.[5][9] Further clinical investigation specifically in patients with panic disorder is warranted to fully elucidate the therapeutic utility of this compound. Future preclinical research could focus on direct comparisons with existing anxiolytics and further exploration of the neurocircuitry underlying its anti-panic effects.

References

- 1. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orexin Receptor Antagonists in the Treatment of Depression: A Leading Article Summarising Pre-clinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A KEY ROLE FOR OREXIN IN PANIC ANXIETY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 7. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy, safety, and tolerability of JNJ-61393215 (this compound), a selective orexin-1 receptor antagonist, as adjunctive treatment for major depressive disorder with anxious distress: A double-blind, placebo-controlled, randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

Tebideutorexant: A Technical Whitepaper on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebideutorexant, also known as JNJ-61393215, is a novel, orally active small molecule under investigation for the treatment of major depressive disorder and anxiety disorders. Developed by Janssen Pharmaceuticals, it functions as a selective antagonist of the orexin-1 receptor (OX1R). The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a key regulator of arousal, wakefulness, and stress responses. Overactivity of the orexin system, particularly through the OX1R, has been implicated in the pathophysiology of anxiety and panic disorders. By selectively targeting and blocking the OX1R, this compound represents a promising therapeutic approach with a distinct mechanism of action from currently available treatments. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound.

Chemical Structure and Identifiers

This compound possesses a complex chemical structure featuring a deuterated 2-azabicyclo[2.2.1]heptane core. The systematic IUPAC name for this compound is {(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone.[1]

| Identifier | Value |

| IUPAC Name | {(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone[1] |

| SMILES | [2H]C1([2H])[C@H]2C--INVALID-LINK----INVALID-LINK--N1C(=O)c1cccc(F)c1-c1ncccn1[1] |

| CAS Number | 1637681-55-0[1] |

| Molecular Formula | C₂₃H₁₆D₂F₄N₄O₂[1] |

| Molar Mass | 460.428 g·mol⁻¹[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as its octanol-water partition coefficient (logP), acid dissociation constant (pKa), and aqueous solubility, are not publicly available at this time, which is common for investigational compounds. However, based on its chemical structure, which contains both lipophilic (trifluoromethylphenyl, fluorophenyl) and polar (pyrimidine, amide, ether) moieties, it is expected to have moderate lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacological Properties

This compound is a selective and high-affinity antagonist of the orexin-1 receptor (OX1R).[2] Its mechanism of action involves competitively blocking the binding of the endogenous neuropeptides orexin-A and orexin-B to the OX1R, thereby attenuating the downstream signaling cascade.

Binding Affinity

Preclinical in vitro studies have quantified the binding affinity of this compound for human and rat orexin receptors.

| Receptor | pKi (mean ± SEM) | pKB (mean ± SEM) | Selectivity (OX1R vs. OX2R) |

| Human OX1R | 8.17 ± 0.09[2] | 7.76 ± 0.05[2] | ~112-fold |

| Human OX2R | 6.12[2] | - | |

| Rat OX1R | 8.13 ± 0.09[2] | 7.72 ± 0.12[2] |

pKi represents the negative logarithm of the inhibition constant, and pKB represents the negative logarithm of the functional equilibrium dissociation constant. A higher value indicates greater binding affinity.

Pharmacokinetics

A Phase 1 single ascending dose study in healthy male volunteers provided key pharmacokinetic parameters for this compound.

| Dose | Tmax (h) | Cmax (ng/mL) | Half-life (h) |

| 1 mg | 1.0 - 2.25[3][4] | 1.4[3][4] | 13.6 - 24.6[1][3][4] |

| 90 mg | 1.0 - 2.25[3][4] | 136.8[3][4] | 13.6 - 24.6[1][3][4] |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration.

Mechanism of Action and Signaling Pathway

The orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq protein. Upon binding of orexin-A or orexin-B, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to neuronal excitation.

This compound, as a selective OX1R antagonist, competitively inhibits the initial step of this cascade, preventing orexin-induced activation of the Gq-PLC-IP3/DAG pathway and the subsequent rise in intracellular calcium and neuronal activation.

Experimental Protocols

Detailed, proprietary experimental protocols for this compound are not publicly available. The following are representative methodologies for key experiments based on standard practices in the field for characterizing selective orexin receptor antagonists.

Radioligand Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

Calcium Mobilization Assay (Representative Protocol)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Clinical Development

This compound has been evaluated in a Phase 2a, double-blind, placebo-controlled clinical trial as an adjunctive treatment for adults with major depressive disorder with anxious distress. The primary endpoint of this study was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. While the study did not meet its primary endpoint, the safety and tolerability profile of this compound was consistent with previous findings.[3]

Conclusion

This compound is a potent and selective orexin-1 receptor antagonist with a well-defined chemical structure and mechanism of action. Its ability to selectively block the OX1R signaling pathway provides a targeted approach to modulating the orexin system, which is implicated in stress and arousal. While further clinical investigation is needed to fully elucidate its therapeutic potential, the data gathered to date provide a strong foundation for its continued development. This technical guide summarizes the current public knowledge of this compound, offering a valuable resource for researchers and clinicians in the field of neuroscience and drug development.

References

JNJ-61393215: A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

JNJ-61393215, also known as tebideutorexant, is a novel, selective orexin-1 receptor (OX1R) antagonist that has been under investigation for the treatment of neuropsychiatric disorders, including anxiety and depression.[1] The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses.[2] Preclinical and clinical evidence suggests that hyperactivity of the orexin system, particularly through the OX1R pathway, is implicated in the pathophysiology of panic and anxiety states.[1] This has positioned selective OX1R antagonists like JNJ-61393215 as a promising therapeutic strategy for conditions characterized by hyperarousal and anxiety.[1] This technical guide provides a comprehensive overview of the discovery and development history of JNJ-61393215, detailing its pharmacological profile, key experimental findings, and clinical evaluation.

Discovery and Preclinical Development

The development of JNJ-61393215 was driven by the therapeutic potential of selectively targeting the orexin-1 receptor to mitigate anxiety and panic without inducing the sedative effects associated with dual orexin receptor antagonists.[1]

In Vitro Pharmacology

Initial characterization of JNJ-61393215 involved a series of in vitro assays to determine its affinity and functional activity at human and rat orexin receptors.

Radioligand Binding Assays: While the specific, detailed protocol for JNJ-61393215 is not publicly available, such assays typically involve the use of cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with human or rat OX1R and OX2R).[3][4] A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (JNJ-61393215).[5] The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibition constant (Ki), which reflects the binding affinity of the compound.[3]

In Vitro Functional Assays: The functional antagonist activity of JNJ-61393215 was likely assessed using cellular assays that measure the inhibition of orexin-A-induced intracellular signaling.[6][7] A common method for Gq-coupled receptors like OX1R is to measure changes in intracellular calcium concentration using a fluorescent dye and a system like the Fluorometric Imaging Plate Reader (FLIPR).[7] In this assay, cells expressing the OX1R are loaded with a calcium-sensitive dye. The ability of JNJ-61393215 to block the increase in fluorescence upon stimulation with orexin-A is quantified to determine its functional potency (e.g., pKB).[7]

JNJ-61393215 demonstrated high affinity and selectivity for the human orexin-1 receptor.

| Parameter | Human OX1R | Human OX2R | Rat OX1R | Reference |

| pKi | 8.17 | 6.12 | 8.13 | [1] |

| pKB | 7.76 | - | 7.72 | [1] |

Preclinical In Vivo Studies

Preclinical evaluation of JNJ-61393215 was conducted in rodent models to assess its pharmacokinetic profile and efficacy in a model of panic anxiety.

Rat CO2-Induced Panic Model: This model is a well-established translational model for panic anxiety.[8][9] While the specific protocol used for JNJ-61393215 is proprietary, the general procedure involves exposing rats to an elevated concentration of carbon dioxide (e.g., 20% CO2), which induces panic-like behaviors and physiological responses.[8][9][10] Behavioral assessments may include measures of freezing, escape attempts, and social interaction.[8][9][11] Physiological parameters such as heart rate and blood pressure are also typically monitored.[8] JNJ-61393215 was administered orally at various doses prior to the CO2 challenge to evaluate its ability to attenuate these panic-like responses.[1]

In the rat model of CO2-induced panic, JNJ-61393215 demonstrated a dose-dependent reduction in panic-like behaviors.

| Dose (mg/kg, p.o.) | Effect on CO2-Induced Panic-like Behavior | Reference |

| 3 | - | [1] |

| 10 | Attenuation | [1] |

| 30 | Significant Attenuation | [1] |

JNJ-61393215 was found to have minimal effects on spontaneous sleep in rats, highlighting its selective anxiolytic potential without significant sedative properties.[1]

Clinical Development

JNJ-61393215 has progressed through Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase 1 Studies

First-in-human studies were conducted in healthy volunteers to establish the safety and pharmacokinetic profile of JNJ-61393215.

Single and Multiple Ascending Dose Studies (NCT0223871): These studies are designed to assess the safety, tolerability, and pharmacokinetics of a new drug at increasing dose levels.[12] While the full protocol is not publicly available, these trials typically involve administering single or multiple doses of the study drug or placebo to healthy participants.[13][14] Blood samples are collected at various time points to determine pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).[12][13] Safety and tolerability are monitored through physical examinations, vital signs, electrocardiograms (ECGs), and reporting of adverse events.[12][13]

Human CO2 Inhalation Challenge: This is a translational model used to induce panic-like symptoms in a controlled laboratory setting.[15][16][17] The protocol generally involves the inhalation of a mixture of CO2 (e.g., 35%) and oxygen for a short duration (e.g., one or two breaths).[15][16] Subjective and physiological responses, including measures of fear, anxiety, heart rate, and blood pressure, are assessed before and after the challenge.[15][16][17] In the study with JNJ-61393215, the drug was administered prior to the CO2 challenge to evaluate its ability to mitigate the induced panic symptoms.[1]

JNJ-61393215 was generally well-tolerated in healthy volunteers. The most common adverse events reported were somnolence and headache.[1]

Pharmacokinetic Profile of JNJ-61393215 in Healthy Volunteers (Single Ascending Dose)

| Dose (mg) | Tmax (h) | t1/2 (h) | Cmax (ng/mL) | Reference |

| 1-90 | 1.0 - 2.25 | 13.6 - 24.6 | 1.4 - 136.8 | [12] |

In the human CO2 challenge model, a 90 mg dose of JNJ-61393215 demonstrated a significant reduction in CO2-induced fear and anxiety symptoms, comparable to the effects of alprazolam.[1]

Phase 2a Study

A Phase 2a clinical trial (NCT04080752) was conducted to evaluate the efficacy, safety, and tolerability of JNJ-61393215 as an adjunctive treatment for adults with major depressive disorder (MDD) with anxious distress who had a suboptimal response to standard antidepressants.[18][19]

This was a double-blind, placebo-controlled, multicenter study.[18] While the complete protocol is not publicly available, the study design involved randomizing participants to receive either JNJ-61393215 (135 mg) or placebo once daily for 6 weeks, in addition to their ongoing antidepressant treatment.[18][19] The primary efficacy endpoint was the change from baseline to week 6 on the 17-item Hamilton Depression Rating Scale (HDRS-17).[18] Secondary endpoints likely included measures of anxiety and overall clinical improvement.[18]

The results of this Phase 2a study have been posted, and further details may be available through scientific publications and conference presentations.

Signaling Pathways and Workflows

Orexin Signaling Pathway and the Mechanism of Action of JNJ-61393215

Caption: Orexin-A binding to OX1R activates Gq, leading to neuronal activation. JNJ-61393215 blocks this pathway.

Preclinical Efficacy Evaluation Workflow

Caption: Workflow for assessing the efficacy of JNJ-61393215 in a preclinical model of panic.

Clinical Trial Logic for Proof-of-Concept

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding rat emotional responses to CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of a novel perifornical-hypothalamic-area-projecting serotonergic system that inhibits innate panic and conditioned fear responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. ISRCTN [isrctn.com]

- 16. CNS challenge models | CHDR [chdr.nl]

- 17. Acute anxiety and autonomic arousal induced by CO2 inhalation impairs prefrontal executive functions in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Tebideutorexant: An In-Depth Technical Guide on Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebideutorexant (JNJ-61393215) is an investigational selective orexin-1 receptor (OX1R) antagonist developed by Janssen Pharmaceuticals for the potential treatment of mood and anxiety disorders.[1][2] The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness, arousal, and motivation.[3] By selectively blocking the OX1R, this compound is hypothesized to modulate stress and fear responses without inducing the somnolence associated with dual orexin receptor antagonists. This guide provides a comprehensive overview of the available data on the potential off-target effects of this compound, focusing on its receptor selectivity, preclinical and clinical safety findings, and the methodologies used to assess these effects.

Core Pharmacology and Selectivity

This compound is characterized as a potent and selective antagonist of the OX1R. In vitro studies have demonstrated its high affinity for the human OX1R with substantial selectivity over the human OX2R.[4] This selectivity is a key feature of its pharmacological profile, intended to separate the potential therapeutic effects on anxiety and mood from the sleep-promoting effects mediated by OX2R antagonism.

Quantitative Selectivity Data

The binding affinity of this compound for human orexin receptors has been quantified, highlighting its selectivity.

| Receptor | pK_i_ | K_i_ (nM) | Selectivity (fold) vs. OX1R |

| Human OX1R | 8.17 ± 0.09 | 6.76 | - |

| Human OX2R | 6.12 | 758.6 | ~112 |

pK_i_ is the negative logarithm of the inhibition constant (K_i_). Data sourced from Salvadore et al., 2020.[4]

Off-Target Binding Profile

A comprehensive screening of this compound against a broad panel of off-target receptors, ion channels, and enzymes (e.g., a CEREP or Eurofins SafetyScreen panel) is not publicly available in the reviewed scientific literature and public databases. Such studies are a standard component of preclinical safety pharmacology to identify potential interactions that could lead to adverse effects. While the high selectivity for OX1R over OX2R is well-documented, the interaction of this compound with other molecular targets at clinically relevant concentrations remains largely undisclosed in the public domain. A publication on a related selective orexin-1 receptor antagonist, JNJ-54717793, mentions an "excellent selectivity profile," including a 50-fold selectivity versus the OX2R, suggesting that broader screening is conducted for this class of compounds.[5]

Clinical Safety and Tolerability

Clinical trials in humans provide valuable insights into the potential off-target effects of a drug candidate. Phase 1 and Phase 2a studies have evaluated the safety and tolerability of this compound.

In a Phase 1 study, the most frequently reported adverse events were somnolence and headache, all of which were of mild severity.[4][6] A Phase 2a study in patients with major depressive disorder with anxious distress reported a safety profile consistent with previous findings, with no serious adverse events reported.[1][2]

Summary of Treatment-Emergent Adverse Events

| Adverse Event | Frequency | Severity |

| Somnolence | Most frequently reported | Mild |

| Headache | Most frequently reported | Mild |

Data compiled from Phase 1 and Phase 2a clinical trial reports.[1][4][6]

Experimental Protocols

Detailed experimental protocols for a comprehensive off-target screen of this compound are not available. However, based on standard practices in pharmacology, the following methodologies are typically employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor.

Protocol Details (Hypothetical for a Generic Off-Target Screen):

-

Cell Lines: A panel of cell lines, each stably expressing a specific off-target receptor, ion channel, or enzyme.

-

Radioligands: Specific, high-affinity radiolabeled ligands for each target.

-

Incubation: Cell membranes are incubated with the radioligand and a range of concentrations of the test compound (this compound) in a suitable buffer.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the drug that inhibits 50% of specific binding), which is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition.

Protocol Details (Hypothetical for OX1R Functional Assay):

-

Cell Line: CHO-K1 cells stably expressing the human OX1R.

-

Stimulation: Cells are stimulated with a known orexin receptor agonist (e.g., Orexin-A).

-

Measurement: The intracellular calcium concentration is measured using a fluorescent calcium indicator (e.g., Fluo-4 AM).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium influx is measured, and an IC50 value is determined.

Signaling Pathways

Orexin-1 Receptor Signaling

The OX1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

Conclusion

This compound is a selective OX1R antagonist with a well-defined primary pharmacological action. The publicly available data indicates a high degree of selectivity for the OX1R over the OX2R. Clinical studies have identified somnolence and headache as the most common, mild adverse events, which may be related to on-target or off-target effects. However, a comprehensive assessment of its potential off-target effects is limited by the lack of publicly available data from broad receptor screening panels. For a complete understanding of this compound's safety profile and potential for off-target mediated side effects, access to such preclinical safety pharmacology data would be necessary. Future publications or regulatory disclosures may provide a more complete picture of its off-target interaction profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Efficacy, safety, and tolerability of JNJ-61393215 (this compound), a selective orexin-1 receptor antagonist, as adjunctive treatment for major depressive disorder with anxious distress: A double-blind, placebo-controlled, randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology, efficacy, and safety of orexin receptor antagonists for the treatment of insomnia disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. researchgate.net [researchgate.net]

- 6. Restricted [jnjmedicalconnect.com]

The Orexin System: A Dual-Regulator of Arousal and Affect

An in-depth exploration of the orexin system's intricate involvement in the pathophysiology of depression and anxiety reveals a complex and multifaceted regulatory network. This technical guide synthesizes current research to provide a comprehensive overview for researchers, scientists, and professionals in drug development, focusing on the system's core mechanisms, experimental validation, and therapeutic potential.

The orexin system, comprising two neuropeptides, orexin-A (hypocretin-1) and orexin-B (hypocretin-2), and their corresponding G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of wakefulness, feeding, and reward-seeking behaviors.[1][2][3] Orexin-producing neurons are exclusively located in the lateral hypothalamus but project widely throughout the central nervous system, influencing key regions implicated in mood and emotional regulation.[4][5]

Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B shows a preference for OX2R.[6] The differential distribution and signaling of these receptors contribute to the diverse physiological and behavioral effects of the orexin system.[7]

Orexin Signaling Pathways

Upon binding of orexin peptides, OX1R and OX2R primarily couple to Gq proteins, activating the phospholipase C (PLC) pathway.[8][9][10] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC).[11][12] The orexin receptors can also couple to other G-proteins, such as Gi/o and Gs, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[8][12] These signaling cascades ultimately influence neuronal excitability and neurotransmitter release.[9]

Caption: Orexin Signaling Cascade.

Role of the Orexin System in Depression

The involvement of the orexin system in depression is complex, with studies reporting both hyperactivity and hypoactivity of the system in depressive states.[2] This discrepancy may be attributable to differences in animal models, stressors, and the specific circuits being investigated.[2]

Preclinical Evidence

Several preclinical studies suggest a link between a hyperactive orexin system and depressive-like behaviors. For instance, chronic mild stress models in rodents, which are used to induce a depressive-like state, have been associated with increased activation of orexin neurons.[2] Conversely, some studies indicate that reduced orexin system function is associated with depressive-like behaviors in rodents.[4]

Orexin receptor antagonists have shown antidepressant-like effects in animal models. Chronic administration of the dual orexin receptor antagonist (DORA) almorexant has been found to reduce behavioral despair in the tail suspension test and improve the negative feedback response of the hypothalamic-pituitary-adrenal (HPA) axis in a mouse model of depression.[2]

Clinical Evidence

In humans, the findings are also mixed. Some studies have reported elevated levels of orexin-A in the cerebrospinal fluid (CSF) of patients with depression, while others have found reduced levels.[11][13] One study observed a significant increase in plasma hypocretin-1 (orexin-A) levels in patients with depression and bipolar disorder compared to healthy controls.[14] Another study reported that patients with major depressive disorder have reduced levels of orexin-A in their CSF, and these levels were negatively correlated with the severity of depressive symptoms.[13]

Role of the Orexin System in Anxiety

Preclinical evidence more consistently points towards a pro-anxiety role for the orexin system.[15]

Preclinical Evidence

Central administration of orexin-A in rodents induces anxiety-like behaviors in paradigms such as the elevated plus-maze and the light-dark box test.[4] Optogenetic stimulation of orexin neurons has been shown to increase anxiety-related behaviors in the social interaction test.[16] This effect is thought to be mediated by orexin's projections to brain regions critical for processing fear and anxiety, including the amygdala, bed nucleus of the stria terminalis (BNST), and locus coeruleus (LC).[4][17]

Orexin receptor antagonists have demonstrated anxiolytic properties in preclinical models. For example, the OX1R antagonist SB-334867 has been shown to reduce panic-like behavior and cardiovascular responses to anxiogenic stimuli in a rodent model of panic.[17]

Clinical Evidence

In humans, evidence for the role of the orexin system in anxiety is emerging. One study found that individuals with panic disorder had elevated levels of orexin-A in their CSF compared to healthy controls.[13] A clinical trial investigating the effects of the DORA suvorexant in individuals with panic disorder is underway to assess its potential to reduce panic symptoms.[6]

Quantitative Data Summary

| Study Type | Population/Model | Sample Type | Orexin-A Levels | Key Findings | Reference |

| Depression | |||||

| Clinical | Major Depressive Disorder Patients vs. Controls | Plasma | Increased | Significantly higher plasma hypocretin-1 levels in depression and bipolar disorder patients. | [14] |

| Clinical | Major Depressive Disorder Patients vs. Controls | CSF | Decreased | Reduced CSF orexin-A levels negatively correlated with depressive symptom severity. | [13] |

| Clinical | Depressed vs. Control Subjects | CSF | No significant difference in mean levels, but blunted diurnal variation in depressed subjects. | Depressed subjects showed a loss of the normal diurnal rhythm of orexin-A. | [4] |

| Preclinical | Unpredictable Chronic Mild Stress (UCMS) Mice | Brain (Fos expression) | Increased | Increased activation of orexin neurons in the dorsomedial hypothalamus/perifornical area. | [2] |

| Anxiety | |||||

| Clinical | Panic Disorder Patients vs. Controls | CSF | Increased | Elevated CSF orexin levels in patients with panic anxiety. | [13] |

| Clinical | Adolescents with Anxiety Disorder vs. Controls | Saliva | Increased | Significantly higher orexin-A levels in adolescents with anxiety. | [17] |

| Preclinical | Rat model of panic | - | - | OX1R antagonist reduced panic-like behaviors. | [17] |

| Preclinical | Social Interaction Test in Rats | Brain (Receptor internalization, ERK phosphorylation) | Increased (following optogenetic stimulation) | Optogenetic stimulation of orexin neurons increased anxiety-like behavior. | [16] |

Key Experimental Protocols

Animal Models of Depression and Anxiety

-

Unpredictable Chronic Mild Stress (UCMS): This is a widely used rodent model to induce a depressive-like state. It involves exposing animals to a series of mild, unpredictable stressors over several weeks. Behavioral outcomes are assessed using tests like the tail suspension test and forced swim test to measure behavioral despair, and anhedonia is often measured by a sucrose preference test.[2]

-

Elevated Plus Maze (EPM): This is a standard behavioral test for assessing anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.[4]

-